1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946278-99-5
Cat. No.: VC11932351
Molecular Formula: C20H17ClN2O3
Molecular Weight: 368.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946278-99-5 |
|---|---|
| Molecular Formula | C20H17ClN2O3 |
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H17ClN2O3/c1-26-17-9-7-16(8-10-17)22-20(25)15-6-11-19(24)23(13-15)12-14-4-2-3-5-18(14)21/h2-11,13H,12H2,1H3,(H,22,25) |
| Standard InChI Key | NRCMIZJGQHMCRL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Introduction
1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridine derivatives. It features a unique structural framework that includes a chlorophenyl group, a methoxyphenyl group, and a dihydropyridine core, characterized by the presence of a carbonyl group (6-oxo) and a carboxamide functional group. The molecular formula of this compound is C20H17ClN2O3, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmacology .
Synthesis and Chemical Reactivity
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves several steps, which may vary depending on the desired purity and yield. Common reagents for reactions involving this compound include sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation.
Biological Activity and Potential Applications
Initial studies suggest that this compound may exhibit various biological activities, although further research is necessary to elucidate its mechanisms of action and specific biological targets. Interaction studies, including in vitro assays and computational docking studies, are crucial for understanding its pharmacological profile.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Notable examples include derivatives with different substitutions on the phenyl ring, such as hydroxyl or methyl groups instead of methoxy. These variations can influence chemical reactivity and biological activity, making each compound unique for further research.
| Compound | Structural Features | Similarities/Differences |
|---|---|---|
| 1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Methoxyphenyl, Chlorophenyl, Dihydropyridine Core | Reference Compound |
| 1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-hydroxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | Hydroxyl instead of Methoxy, Dihydropyridazine Core | Similar Core, Different Substitution |
| 1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | Methyl instead of Methoxy, Dihydropyridazine Core | Similar Core, Different Substitution |
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